molecular formula C16H12O2 B1312316 (E)-3-Benzylidene-4-chromanone CAS No. 24513-66-4

(E)-3-Benzylidene-4-chromanone

Cat. No. B1312316
CAS RN: 24513-66-4
M. Wt: 236.26 g/mol
InChI Key: TXRPREROCFYGHX-JLHYYAGUSA-N
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Description

This typically involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s state (solid, liquid, gas) at room temperature, color, smell, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical equations.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction (temperature, pressure, catalysts) and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Stereocontrolled Photodimerization

(E)-3-Benzylidene-4-chromanone derivatives have been synthesized and studied for their ability to undergo stereocontrolled photodimerization in the crystalline state. The influence of halogen groups on the chromanone moiety was particularly noted, affecting the molecular arrangement and stereoselectivity of the photoreactions in the solid state (Cheng, Chen, & Huang, 2012).

Regioselective Reduction

Regioselective reduction of (E)-3-Benzylidene-4-chromanones has been achieved using dialkylboranes, particularly 9-borabicyclo[3.3.1]nonane, in the presence of palladium catalysts. This process efficiently converts them to 3-benzyl-4-chromanones, showcasing a specific reaction characteristic of structurally rigid exo-cyclic α,β-unsaturated ketones (Hoshino, Tanaka, & Takeno, 1998).

Importance in Medicinal Chemistry

(E)-3-Benzylidene-4-chromanone and its derivatives have attracted significant interest in medicinal chemistry due to their various pharmacological and physiological activities, such as anti-inflammatory, HIV replication inhibition, and antioxidant properties. They are also notable as β-lactamase substrates, playing a crucial role in the discovery and development of new β-lactam antibacterial agents (Woźnica & Frelek, 2016).

Synthetic Approaches and Bioactivities

A comprehensive review of synthetic methods for chroman-4-one-derived compounds, including (E)-3-Benzylidene-4-chromanones, highlights their biological relevance. These compounds are important intermediates and building blocks in drug design, with diverse structural categories leading to various bioactivities (Emami & Ghanbarimasir, 2015).

NMR Spectroscopy Studies

The study of (E)-3-Benzylidene-4-chromanones using 13C NMR spectroscopy has provided insights into the influence of molecular structure on the chemical shifts of characteristic carbon atoms, contributing to a better understanding of these compounds (Kirkiacharian, Gomis, Tongo, Mahuteau, & Brion, 1984).

Asymmetric Transfer Hydrogenation

Rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-Benzylidene-chromanones has been developed, allowing the reduction of both C═C and C═O bonds and the formation of two stereocenters with high yields and excellent diastereo- and enantioselectivities. This process demonstrates a dynamic kinetic resolution approach using a low catalyst loading (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes information about toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

(3E)-3-benzylidenechromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10H,11H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRPREROCFYGHX-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193440
Record name (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Benzylidene-4-chromanone

CAS RN

24513-66-4
Record name (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24513-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3-(phenylmethylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024513664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Citations

For This Compound
22
Citations
XM Cheng, ZT Huang, QY Zheng - Tetrahedron, 2011 - Elsevier
Halogen substituent plays an important role in the crystalline packing of aromatic compounds. The [2+2] photocycloaddition of (E)-3-benzylidene-4-chromanones in the crystalline state …
Number of citations: 28 www.sciencedirect.com
XM Cheng, M Chen, ZT Huang, QY Zheng - Synthesis, 2012 - thieme-connect.com
A series of (E)-3-benzylidene-4-chromanone derivatives are synthesized, which are substituted with a halogen group on the chromanone moiety in order to control the molecular …
Number of citations: 2 www.thieme-connect.com
M Małecka, J Kusz, L Eriksson… - … Section C: Structural …, 2020 - scripts.iucr.org
The present study examines a series of six biologically-active flavonoid and chromanone derivatives by X-ray crystal structure analysis: (E)-3-benzylidene-2-phenylchroman-4-one, …
Number of citations: 2 scripts.iucr.org
A Valkonen, K Laihia, E Kolehmainen, R Kauppinen… - Structural Chemistry, 2012 - Springer
H and 13 C NMR chemical shifts have been determined and assigned based on PFG 1 H, 13 C HMQC, and HMBC experiments for 3-(4′-X-benzyl)-4-chromenones (Ia, X = CN and Ib, …
Number of citations: 15 link.springer.com
N Urdaneta, J Núñez, G Liendo, C Rivas… - Journal of Chemical …, 2020 - Springer
The title compound C 18 H 17 NOS was synthesized by condensation of thiochroman-4-one with 4-dimethylaminobenzaldehyde. The possible existence of the 3-(4-(Dimethylamino)…
Number of citations: 1 link.springer.com
Y Hoshino, H Tanaka, N Takeno - Bulletin of the Chemical Society of …, 1998 - journal.csj.jp
(E)-3-Benzylidene-4-chromanones were regioselectively reduced to 3-benzyl-4-chromanones through the 1,4-addition of dialkylboranes, especially 9-borabicyclo[3.3.1]nonane, in …
Number of citations: 9 www.journal.csj.jp
L Ivanova, L Varinska, M Pilatova, P Gal, P Solar… - Molecular biology …, 2013 - Springer
In the present investigation a novel series of chalcone analogues were synthesized and evaluated for their anti-proliferative activity in human umbilical vein endothelial cells (HUVECs). …
Number of citations: 16 link.springer.com
Y Hoshino, N Takeno - Bulletin of the Chemical Society of Japan, 1994 - journal.csj.jp
3-Benzylidene-4-chromanones were converted to 3-benzylchromones in HMPA at 200 C in excellent yields. The reaction was irreversible and efficiently promoted by palladium …
Number of citations: 9 www.journal.csj.jp
GS Caleffi, JOC Brum, AT Costa… - The Journal of …, 2021 - ACS Publications
3-Arylidenechroman-4-ones and 2-arylidene-1-tetralones are hydrogenated to cis-benzylic alcohols in dr’s and er’s up to 99:1 via a C═C and C═O one-pot reduction in the presence …
Number of citations: 16 pubs.acs.org
E Griffin, D Mulholland, S Schwikkard… - Planta Medica, 2023 - thieme-connect.com
The process of choroidal neovascularisation is associated with debilitating ocular diseases such as age-related macular degeneration, retinopathy of prematurity and proliferative …
Number of citations: 0 www.thieme-connect.com

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